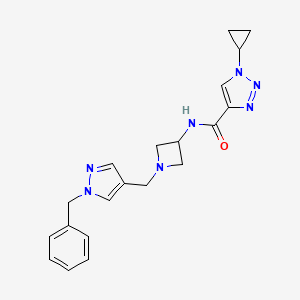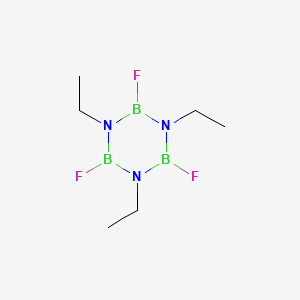
1,3,5-Triethyl-2,4,6-trifluoro-1,3,5,2,4,6-triazatriborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triethyl-2,4,6-trifluoro-1,3,5,2,4,6-triazatriborinane is a unique chemical compound characterized by its triazatriborinane ring structure, which includes alternating nitrogen and boron atoms. The presence of ethyl and fluoro substituents adds to its distinct chemical properties, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triethyl-2,4,6-trifluoro-1,3,5,2,4,6-triazatriborinane typically involves the reaction of boron trihalides with triazine derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane and tetrahydrofuran, and the reaction temperature is maintained between 0°C and 25°C.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triethyl-2,4,6-trifluoro-1,3,5,2,4,6-triazatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, where the ethyl or fluoro groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted triazatriborinane derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
1,3,5-Triethyl-2,4,6-trifluoro-1,3,5,2,4,6-triazatriborinane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a catalyst in certain organic reactions.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 1,3,5-Triethyl-2,4,6-trifluoro-1,3,5,2,4,6-triazatriborinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trifluoro-2,4,6-triiodobenzene: Known for its halogen bonding interactions and use in supramolecular chemistry.
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: Utilized in organic synthesis and material science.
2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: Used in the production of liquid crystals and advanced materials.
Uniqueness
1,3,5-Triethyl-2,4,6-trifluoro-1,3,5,2,4,6-triazatriborinane stands out due to its triazatriborinane ring structure, which imparts unique chemical and physical properties
Propriétés
Numéro CAS |
668-96-2 |
|---|---|
Formule moléculaire |
C6H15B3F3N3 |
Poids moléculaire |
218.6 g/mol |
Nom IUPAC |
1,3,5-triethyl-2,4,6-trifluoro-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C6H15B3F3N3/c1-4-13-7(10)14(5-2)9(12)15(6-3)8(13)11/h4-6H2,1-3H3 |
Clé InChI |
OYFHYZKNXAUKQC-UHFFFAOYSA-N |
SMILES canonique |
B1(N(B(N(B(N1CC)F)CC)F)CC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



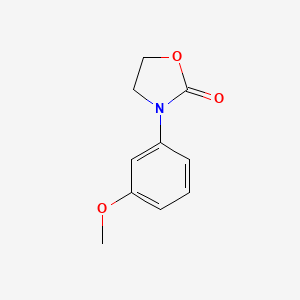

![6-Methylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B14748808.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B14748848.png)
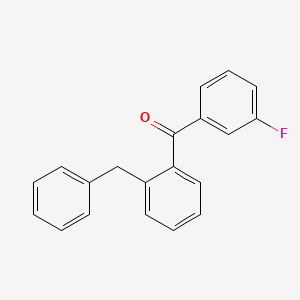
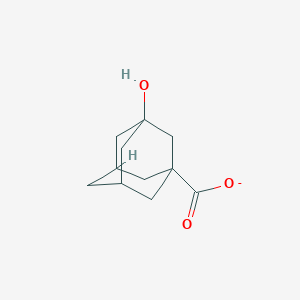
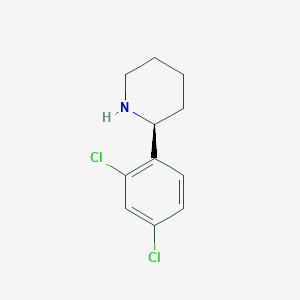
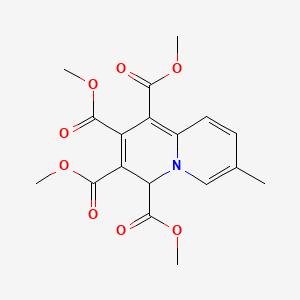
![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt](/img/structure/B14748871.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(4-(prop-2-yn-1-yloxy)benzoyl)benzamide](/img/structure/B14748898.png)

